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Compound of Interest

Compound Name: 3,4-Dinitrobenzaldehyde

Cat. No.: B2410972 Get Quote

An In-Depth Technical Guide to the Chemical Properties of 3,4-Dinitrobenzaldehyde

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3,4-Dinitrobenzaldehyde (CAS

No. 35998-98-2), tailored for researchers, scientists, and professionals in drug development.

We will delve into its core chemical properties, synthesis, reactivity, and handling, offering field-

proven insights to support its application in advanced organic synthesis.

Introduction: A Versatile but Demanding Building
Block
3,4-Dinitrobenzaldehyde is an aromatic aldehyde featuring a benzene ring substituted with an

aldehyde group (-CHO) and two nitro groups (-NO₂) at positions 3 and 4.[1] The strategic

placement of these functional groups imparts a unique and powerful reactivity profile to the

molecule. The strong electron-withdrawing nature of the two nitro groups significantly

influences the electrophilicity of both the aldehyde carbon and the aromatic ring.[2] This

electronic configuration makes 3,4-Dinitrobenzaldehyde a valuable intermediate for

synthesizing complex molecules, particularly in the fields of pharmaceuticals and materials

science.[1][2] For instance, it has been utilized in the preparation of unsaturated carboxamides

being investigated for the treatment of neuroinflammatory diseases.[3] Understanding the

causality behind its reactivity is paramount for any scientist looking to exploit its synthetic

potential.

Core Physicochemical & Spectroscopic Profile

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b2410972?utm_src=pdf-interest
https://www.benchchem.com/product/b2410972?utm_src=pdf-body
https://www.benchchem.com/product/b2410972?utm_src=pdf-body
https://www.benchchem.com/product/b2410972?utm_src=pdf-body
https://cymitquimica.com/cas/35998-98-2/
https://www.benchchem.com/product/B2410972
https://www.benchchem.com/product/b2410972?utm_src=pdf-body
https://cymitquimica.com/cas/35998-98-2/
https://www.benchchem.com/product/B2410972
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB42681548.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2410972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Precise characterization is the bedrock of reproducible science. The identity and purity of 3,4-
Dinitrobenzaldehyde are confirmed through a combination of its physical properties and

spectroscopic data.

Physicochemical Properties
The fundamental properties of 3,4-Dinitrobenzaldehyde are summarized below. This data is

critical for experimental design, including solvent selection and reaction temperature control.

The compound typically appears as a yellow crystalline solid.[1] It is soluble in many organic

solvents but has limited solubility in water.[1]

Property Value Source(s)

CAS Number 35998-98-2 [3][4][5][6]

Molecular Formula C₇H₄N₂O₅ [5][6]

Molecular Weight 196.12 g/mol [4][5][6]

Melting Point 83-85 °C [4]

Appearance Yellow crystalline solid [1]

Solubility
Soluble in organic solvents;

limited in water
[1]
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[6]

Spectroscopic Characterization
While specific experimental spectra are not always publicly available, the expected

spectroscopic signature can be reliably predicted based on the functional groups present.

These predictions serve as a benchmark for quality control.[2]

Predicted ¹H and ¹³C NMR Data: The powerful electron-withdrawing effects of the nitro and

aldehyde groups create a highly deshielded aromatic system, pushing the proton and carbon

signals downfield.
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Nucleus
Predicted Chemical
Shift (δ) ppm

Multiplicity Notes

¹H ~10.1 Singlet

The aldehydic proton

is highly deshielded.

[2]

¹H ~8.0 - 9.0 Multiplets

The three aromatic

protons exist in a

highly electron-poor

environment.[2]

¹³C ~190 Singlet

The carbonyl carbon

of the aldehyde is

significantly

deshielded.[2]

¹³C ~125 - 150 Multiplets

Aromatic carbons,

with those nearest to

nitro groups being the

most downfield.[2]

Infrared (IR) Spectroscopy: Vibrational spectroscopy is essential for confirming the presence of

the key functional groups. The IR spectrum of 3,4-Dinitrobenzaldehyde is expected to show

strong, characteristic absorption bands for the carbonyl and nitro groups.

C=O Stretch (Aldehyde): A strong band around 1700-1715 cm⁻¹.

N-O Asymmetric Stretch: A strong band around 1520-1560 cm⁻¹.

N-O Symmetric Stretch: A strong band around 1340-1360 cm⁻¹.

C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

Synthesis Pathway and Experimental Protocol
While a specific, peer-reviewed synthesis for 3,4-Dinitrobenzaldehyde is not readily available

in the provided search results, a valid and illustrative synthetic strategy can be adapted from

the well-documented synthesis of its isomer, 2,4-Dinitrobenzaldehyde.[7] The core logic
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involves the condensation of a dinitrotoluene with a nitrosoaniline derivative, followed by

hydrolysis. This approach provides a robust framework for researchers.

Synthetic Workflow Diagram
The following diagram outlines the key transformations in a representative synthesis. The

causality is clear: a C-C bond-forming condensation is followed by a hydrolysis step to unmask

the aldehyde.

Step 1: Condensation

Step 2: Hydrolysis

3,4-Dinitrotoluene

Intermediate Schiff Base (Anil) Base
(e.g., Na2CO3)

p-Nitrosodimethylaniline

3,4-Dinitrobenzaldehyde

 Acid
(e.g., HCl)

p-Aminodimethylaniline

Click to download full resolution via product page

Caption: Synthetic workflow for dinitrobenzaldehyde via condensation and hydrolysis.

Experimental Protocol (Adapted from Isomer Synthesis)
This protocol is a self-validating system; successful formation of the intermediate anil in Step 1

provides a good prognostic indicator for the final hydrolysis step.

Objective: To synthesize 3,4-Dinitrobenzaldehyde from 3,4-Dinitrotoluene.

Materials:

3,4-Dinitrotoluene

p-Nitrosodimethylaniline hydrochloride
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Anhydrous Sodium Carbonate

95% Ethanol

Concentrated Hydrochloric Acid

Naphtha (b.p. 90-110°C) or other suitable recrystallization solvent

Procedure:

Preparation of Free Base: In a suitable flask, heat a mixture of p-nitrosodimethylaniline

hydrochloride and anhydrous sodium carbonate in 95% ethanol on a steam bath for

approximately 30 minutes. The causality here is the in-situ formation of the free nitroso base

required for condensation. Filter the hot solution to remove the sodium chloride byproduct.[7]

Condensation Reaction: To the filtrate from Step 1, add 3,4-Dinitrotoluene. Equip the flask

with a mechanical stirrer and reflux condenser. Heat the mixture on a steam bath with

vigorous stirring for several hours (e.g., 5 hours, as per the reference procedure).[7] The

elevated temperature and stirring are necessary to ensure complete reaction between the

solid reactants.

Isolation of Intermediate: Allow the reaction mixture to cool. The condensation product, a

Schiff base derivative, should precipitate. Collect the solid by vacuum filtration. Wash the

solid with cold 95% ethanol to remove unreacted starting materials.[7]

Hydrolysis: Transfer the crude intermediate to a flask containing dilute hydrochloric acid.

Vigorously agitate the mixture with steam or by heating to reflux.[7] The acidic conditions are

crucial for the hydrolysis of the C=N bond to reveal the aldehyde and generate the

corresponding amine salt.

Product Isolation: After hydrolysis is complete, cool the mixture. The crude 3,4-
Dinitrobenzaldehyde will solidify. Filter the solid product and wash thoroughly with water to

remove acid and the amine salt byproduct.[7]

Purification: The crude product can be purified by recrystallization. Heat the solid in a

suitable solvent like naphtha, decant the hot solution, and allow it to cool slowly to form
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crystals.[7] The purity of the final product should be confirmed by melting point analysis and

spectroscopy.

Chemical Reactivity: A Tale of Two Electron Sinks
The reactivity of 3,4-Dinitrobenzaldehyde is dominated by the intense electron-withdrawing

resonance and inductive effects of the two nitro groups. This creates two primary sites for

nucleophilic attack.

Caption: Key reactivity pathways for 3,4-Dinitrobenzaldehyde.

Reactivity of the Aldehyde Group: The aldehyde carbon is rendered highly electrophilic

(electron-poor) by the adjacent nitro-substituted ring. This makes it exceptionally reactive

towards nucleophilic addition reactions.[8] It will readily participate in reactions such as Wittig

olefination, Grignard additions, and condensation with amines to form Schiff bases.[9]

Reactivity of the Aromatic Ring: Unlike typical benzene rings that undergo electrophilic

substitution, the electron-deficient nature of the dinitro-substituted ring makes it susceptible

to Nucleophilic Aromatic Substitution (SNAr).[2] Strong nucleophiles can displace a leaving

group (or in some cases, one of the nitro groups) on the ring, a powerful method for C-C, C-

O, or C-N bond formation.

Reactivity of the Nitro Groups: The nitro groups themselves are key functional handles. They

can be selectively or fully reduced to amino groups using reagents like Sn/HCl or catalytic

hydrogenation (e.g., H₂/Pd-C). This transformation is fundamental for building more complex

structures, such as diamino-benzaldehyde derivatives, which are precursors to dyes and

pharmacologically active heterocycles.[2]

Safety and Handling
As with many nitroaromatic compounds, 3,4-Dinitrobenzaldehyde must be handled with care

due to its potential toxicity.[1] Adherence to standard laboratory safety protocols is mandatory.
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Hazard Type
GHS Classification &
Statements

Precautionary Measures

Acute Toxicity

H302: Harmful if

swallowed.H312: Harmful in

contact with skin.H332:

Harmful if inhaled.[6]

P261: Avoid breathing

dust.P270: Do not eat, drink or

smoke when using this

product.P280: Wear protective

gloves/protective clothing.[6]

Handling Warning (GHS07)[3][5]

Use only outdoors or in a well-

ventilated area. Wash skin

thoroughly after handling.[4][6]

Storage

Keep containers tightly closed

in a dry, cool, and well-

ventilated place.[10]

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling

this chemical.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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